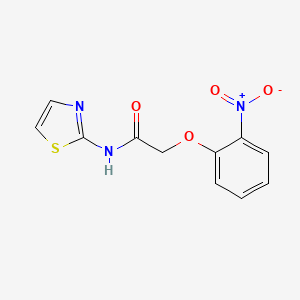

![molecular formula C15H15N3O B5510027 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea and related compounds involves various strategies. Hunziker, Fischer, and Schmutz (1967) reported the preparation of 11-Amino-5H-dibenzo[b,e]-1, 4-diazepines, which share structural similarities, using aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration by various condensing agents (Hunziker, Fischer, & Schmutz, 1967). Additionally, an efficient method for assembling novel and diversified benzo-fused N-heterocycles, including dibenzo[b,f]azepin-10(11H)-ones, mediated by biomass-derived materials, was established by Zhang et al. (2015), showcasing an innovative approach to synthesizing such compounds (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea is characterized by its complex tricyclic system. Song et al. (2008) detailed the crystal structure of a similar compound, highlighting the planarity of the urea scaffold due to intramolecular N–H···O hydrogen bonding and the presence of intermolecular π–π stacking interactions (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

The reactivity and conformation of dibenzo[b,f]phosphepin derivatives, which are phosphorus analogues of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea, have been studied. Segall, Shirin, and Granoth (1980) provided insights into the nucleophilic substitution at tetrahedral phosphorus and the conformational analysis based on NMR data, shedding light on the chemical behavior of structurally related compounds (Segall, Shirin, & Granoth, 1980).

科学的研究の応用

Catalytic Reactions and Synthesis

One of the scientific applications involves the catalytic enantioselective aza-Reformatsky reaction with cyclic imines dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This reaction showcases the compound's utility in organic synthesis, providing high yields and enantioselectivities under mild conditions (De Munck et al., 2017).

Neuroprotective Effects

Research on derivatives of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea has revealed their potential in neuroprotection. Specifically, studies have demonstrated the protective effects of these compounds on vascular cognitive impairment, highlighting their role as histone deacetylase inhibitors which may improve cerebral blood flow and cognitive function (Kaur et al., 2019).

Material Chemistry

The compound has also found applications in material chemistry, such as in the development of new synthetic pathways for heterocycles. For example, a strategy involving the synthesis of medium ring heterocycles using an intramolecular Heck reaction showcases its relevance in creating complex organic structures efficiently (Arnold et al., 2004).

Chemical Structure and Analysis

In-depth studies on the chemical structure, including crystallographic analysis, have been conducted to understand the molecular configuration and interactions of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea derivatives. Such research aids in the detailed understanding of its physical and chemical properties, laying the groundwork for further applications in pharmaceuticals and materials science (Eberlin et al., 2013).

特性

IUPAC Name |

5,6-dihydrobenzo[b][1]benzazepin-11-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-15(19)17-18-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H3,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBCEVGALZUTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrobenzo[b][1]benzazepin-11-ylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

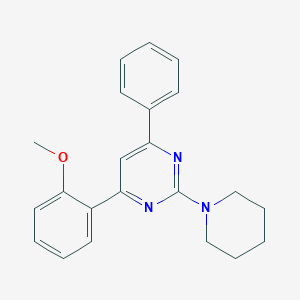

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

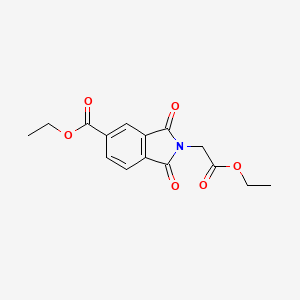

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

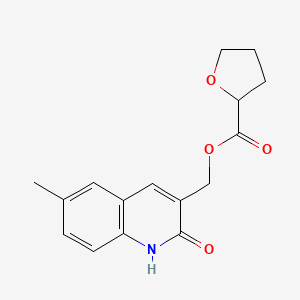

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)